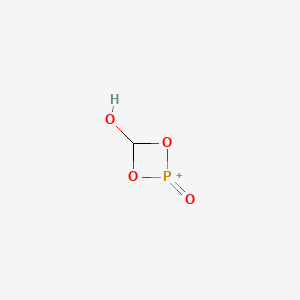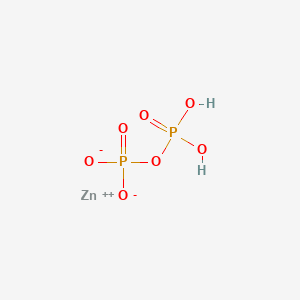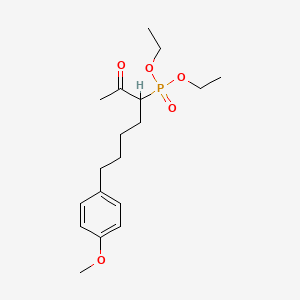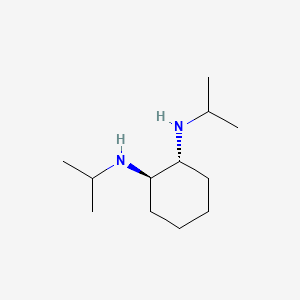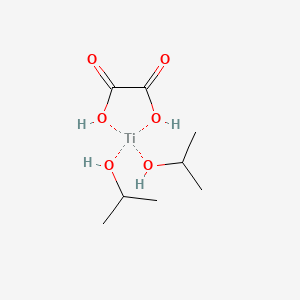
(Oxalato(2-)-O,O')bis(propan-2-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium is an organotitanium compound known for its unique chemical properties and applications. This compound features titanium coordinated with oxalate and propan-2-ol groups, making it a versatile reagent in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{TiCl}_4 + \text{C}_2\text{H}_2\text{O}_4 + 2 \text{C}_3\text{H}_8\text{O} \rightarrow (\text{Oxalato(2-)-O,O’})\text{bis(propan-2-olato)titanium} + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium involves large-scale reactors where titanium tetrachloride is reacted with oxalic acid and isopropanol under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The oxalate and propan-2-ol groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Applications De Recherche Scientifique
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium-based nanomaterials.
Mécanisme D'action
The mechanism by which (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium exerts its effects involves coordination with target molecules through its oxalate and propan-2-ol groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(propan-2-olato)bis(stearato-O)titanium
- Bis(ethyl acetoacetato-O1’,O3)bis(propan-2-olato)titanium
- Bis(2,4-pentanedionato)bis(2-propanolato)titanium
Uniqueness
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium is unique due to its specific coordination environment and the presence of both oxalate and propan-2-ol ligands. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
83877-94-5 |
|---|---|
Formule moléculaire |
C8H18O6Ti |
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
oxalic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C3H8O.C2H2O4.Ti/c2*1-3(2)4;3-1(4)2(5)6;/h2*3-4H,1-2H3;(H,3,4)(H,5,6); |
Clé InChI |
NAVBICGKGRSPMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.C(=O)(C(=O)O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


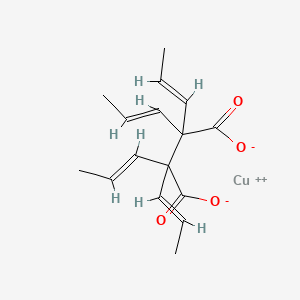
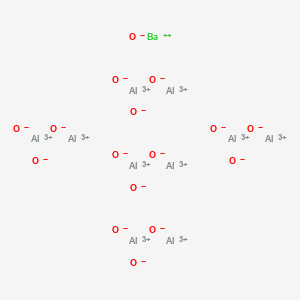
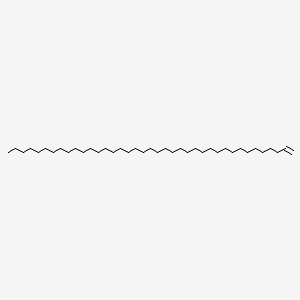


![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

